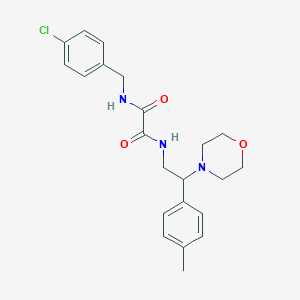

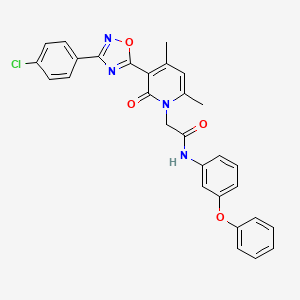

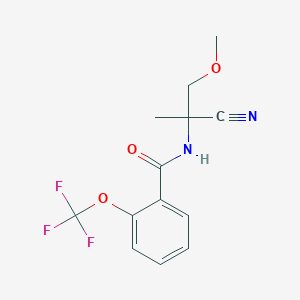

![molecular formula C17H13Cl2N3O3 B2482698 5-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide CAS No. 942001-16-3](/img/structure/B2482698.png)

5-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 5-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide typically involves multiple steps, including condensation, chlorination, and reactions with amines or other nucleophiles. For example, Huang et al. (2020) describe the synthesis of a related compound through condensation of 3-methoxybenzoic acid with an ethanediamine derivative, followed by chlorination (Huang et al., 2020).

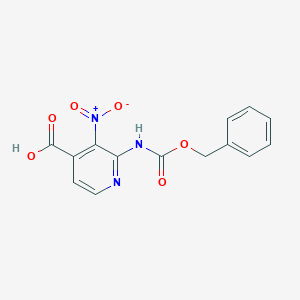

Molecular Structure Analysis

The molecular structure of such compounds is often characterized using techniques like X-ray diffraction and density functional theory (DFT). Huang et al. (2020) used these methods to determine the crystal structure and optimized geometric bond lengths and angles of their synthesized compound (Huang et al., 2020).

Chemical Reactions and Properties

These compounds can participate in a variety of chemical reactions due to their functional groups. As in the study by Huang et al. (2020), they can exhibit marked inhibition against various cancer cell lines, indicating their reactivity and potential as pharmacological agents (Huang et al., 2020).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are critical for understanding the compound's behavior in different environments. For instance, the crystallographic analysis by Huang et al. (2020) provides insights into the physical characteristics of their synthesized compound (Huang et al., 2020).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds and stability, are influenced by the compound's molecular structure. As shown in the study by Huang et al. (2020), the compound's interactions with cancer cells highlight its chemical properties and potential for further development (Huang et al., 2020).

Aplicaciones Científicas De Investigación

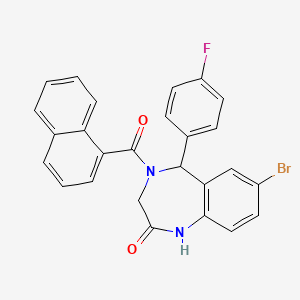

Anticancer Activity

The compound has been investigated for its anticancer properties. For instance, N-{2-[(2-Chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide displayed marked inhibition against human colon cancer cell line HT-29, lung adenocarcinoma cell line A549, and gastric cancer cell line MKN45, demonstrating significant anticancer activity. The molecular docking studies indicated that the compound could inhibit specific cancer-related proteins, making it a promising candidate for cancer treatment (Huang et al., 2020).

Molecular Structure and Interaction Analysis

Considerable research has been done on the molecular structure of related compounds. For instance, the title compound's crystal structure was determined to belong to the tetragonal system, and the optimized geometric bond lengths and bond angles were studied using density functional theory (DFT). The molecular electrostatic potential (MEP) surface map of the related molecule was investigated with theoretical calculations, providing insights into the compound's molecular behavior and potential interactions with other molecules (Huang et al., 2020).

Synthesis and Crystallography

Various studies focus on the synthesis and crystallographic analysis of similar compounds, which are crucial for understanding their physical and chemical properties. For instance, the synthesis of 5-Chloro-3-(2,4-Dichlorophenyl)-N-(3-Methoxyphenyl)-2-Methyl-6-Phenylpyrazolo[1,5-A]Pyrimidin-7-Amine and its crystal structure were investigated, revealing important details about its molecular arrangement and potential applications in various fields, including medicine and material science (Jiu-fu et al., 2015).

Interaction with DNA

The interaction of certain compounds with DNA is a critical area of research, especially for understanding their potential therapeutic applications. The interaction of 2-Methyl-3-Chloro-9-Hydroxypyrido[1,2-a]pyrimidin-4-One with calf thymus DNA (ctDNA) was monitored, revealing that the compound could interact with DNA through a groove mode of binding via hydrogen bonds. This finding is significant for drug design and understanding the compound's mechanism of action at the molecular level (Zhang et al., 2013).

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to play a significant role in cell biology and have various biologically vital properties . They are used as biologically active compounds for the treatment of various disorders in the human body .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives likely interact with a variety of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound likely has diverse molecular and cellular effects.

Propiedades

IUPAC Name |

5-chloro-N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N3O3/c1-9-15(17(24)22-8-11(19)4-6-14(22)20-9)21-16(23)12-7-10(18)3-5-13(12)25-2/h3-8H,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZORZZTNYVPBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C3=C(C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-chloro-4-fluorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2482630.png)

![3-[(2R,6S)-2-Ethyl-6-methylpiperidine-1-carbonyl]-5-fluorosulfonyloxypyridine](/img/structure/B2482634.png)

![(1S)-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/no-structure.png)

![4-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}morpholine](/img/structure/B2482636.png)